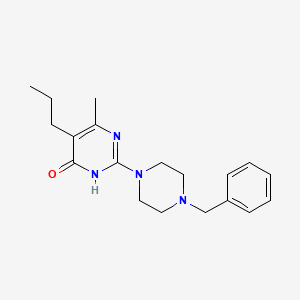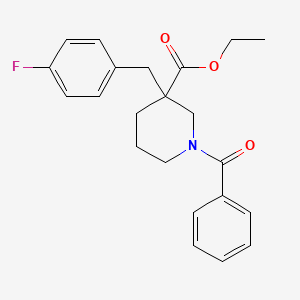![molecular formula C23H19N5O B6004196 1-[(4,6-Diphenylpyrimidin-2-yl)amino]-3-phenylurea](/img/structure/B6004196.png)
1-[(4,6-Diphenylpyrimidin-2-yl)amino]-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4,6-Diphenylpyrimidin-2-yl)amino]-3-phenylurea is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl groups at positions 4 and 6, and an amino group at position 2, linked to a phenylurea moiety. The presence of these functional groups imparts the compound with distinct chemical and biological properties, making it a valuable subject of study.
准备方法
The synthesis of 1-[(4,6-Diphenylpyrimidin-2-yl)amino]-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through the condensation of benzamidine with an appropriate diketone, such as acetylacetone, under acidic conditions.
Substitution Reactions: The phenyl groups are introduced at positions 4 and 6 of the pyrimidine ring through electrophilic aromatic substitution reactions.
Amination: The amino group is introduced at position 2 of the pyrimidine ring using an amination reaction with an appropriate amine.
Formation of Phenylurea Moiety: The final step involves the reaction of the amino-substituted pyrimidine with phenyl isocyanate to form the phenylurea moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions .
化学反应分析
1-[(4,6-Diphenylpyrimidin-2-yl)amino]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phenyl groups are replaced by other substituents under appropriate conditions.
Hydrolysis: The phenylurea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-[(4,6-Diphenylpyrimidin-2-yl)amino]-3-phenylurea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
作用机制
The mechanism of action of 1-[(4,6-Diphenylpyrimidin-2-yl)amino]-3-phenylurea involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activity of enzymes such as Aurora kinase A, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation. This inhibition disrupts the normal progression of the cell cycle, ultimately leading to cell death .
相似化合物的比较
1-[(4,6-Diphenylpyrimidin-2-yl)amino]-3-phenylurea can be compared with other similar compounds, such as:
4,6-Diphenylpyrimidin-2-amine derivatives: These compounds share a similar pyrimidine core structure but differ in the substituents attached to the amino group.
Phenylurea derivatives: These compounds have a phenylurea moiety but differ in the structure of the attached aromatic ring or other substituents.
Aurora kinase inhibitors: Other compounds that inhibit Aurora kinase A, such as VX-680 and MLN8237, can be compared based on their structure, potency, and mechanism of action
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
1-[(4,6-diphenylpyrimidin-2-yl)amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c29-23(24-19-14-8-3-9-15-19)28-27-22-25-20(17-10-4-1-5-11-17)16-21(26-22)18-12-6-2-7-13-18/h1-16H,(H2,24,28,29)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJKXKFVDWCASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NNC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 3-benzyl-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6004114.png)

![5-methoxy-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]furan-2-carboxamide](/img/structure/B6004118.png)
![10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B6004131.png)
![N-[(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6004134.png)
![3-({[(1-acetyl-4-piperidinyl)methyl]amino}methyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6004142.png)
![4-Fluoro-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B6004149.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide](/img/structure/B6004152.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide](/img/structure/B6004158.png)
![1-{1-[(4-FLUORO-2-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B6004164.png)
![N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6004176.png)


![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6004204.png)
